3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide

CB2 receptor N-aryl-oxadiazolyl-propionamide PET imaging

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide (CAS 217489-85-5) is a synthetic, small-molecule 1,2,4-oxadiazole-propanamide derivative bearing a 4-chlorophenyl substituent at the oxadiazole 3-position and a 2,6-difluorophenyl amide tail. The compound belongs to the N-aryl-oxadiazolyl-propionamide chemotype, a class that has been investigated for cannabinoid receptor type 2 (CB₂) targeting in PET imaging applications.

Molecular Formula C17H12ClF2N3O2
Molecular Weight 363.7 g/mol
CAS No. 217489-85-5
Cat. No. B15000660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide
CAS217489-85-5
Molecular FormulaC17H12ClF2N3O2
Molecular Weight363.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl)F
InChIInChI=1S/C17H12ClF2N3O2/c18-11-6-4-10(5-7-11)17-22-15(25-23-17)9-8-14(24)21-16-12(19)2-1-3-13(16)20/h1-7H,8-9H2,(H,21,24)
InChIKeyBVCQFCRBKQLKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide (CAS 217489-85-5): Procurement & Differentiation Baseline


3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide (CAS 217489-85-5) is a synthetic, small-molecule 1,2,4-oxadiazole-propanamide derivative bearing a 4-chlorophenyl substituent at the oxadiazole 3-position and a 2,6-difluorophenyl amide tail. The compound belongs to the N-aryl-oxadiazolyl-propionamide chemotype, a class that has been investigated for cannabinoid receptor type 2 (CB₂) targeting in PET imaging applications [1]. However, no peer-reviewed publication, patent, or authoritative database entry providing quantitative biological, physicochemical, or selectivity data for this precise compound was identified within the accessible, non-excluded literature.

Why Generic Substitution of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide Fails: The Evidence Gap


Substituting this compound with a closely related N-aryl-oxadiazolyl-propionamide analog is not scientifically justified because the specific combination of the 4-chlorophenyl core and the 2,6-difluorophenyl amide tail defines a unique chemical space within the CB₂-ligand pharmacophore [1]. Within the broader oxadiazole-propionamide family, even minor modifications to the N-aryl substituent are known to alter CB₂ binding affinity, selectivity over CB₁, and metabolic stability [1]. Without head-to-head comparative data against defined analogs, any assumption of functional equivalence is unfounded, and procurement decisions must be driven by the specific substitution pattern rather than class membership alone.

Quantitative Differentiation Evidence for 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide (CAS 217489-85-5)


Absence of Publicly Available, Comparator-Based Quantitative Biological Data for CAS 217489-85-5

A comprehensive search of primary literature, patents, and authoritative databases (excluding prohibited vendor sources) yielded no quantitative biological data—such as CB₂ binding affinity (Kᵢ), selectivity ratio versus CB₁, functional activity (EC₅₀), metabolic stability, or in vivo pharmacokinetics—for the specific compound 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide. The closest published chemotype, represented by fluorinated N-aryl-oxadiazolyl-propionamides such as the lead compound [¹⁸F]2, demonstrates high CB₂ affinity and selectivity over CB₁ [1]. However, the exact contribution of the 4-chlorophenyl / 2,6-difluorophenyl substitution pattern remains unquantified in the public domain.

CB2 receptor N-aryl-oxadiazolyl-propionamide PET imaging

Recommended Application Scenarios for 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide (CAS 217489-85-5)


Exploratory CB₂ Pharmacophore Mapping and SAR Expansion

The unique 4-chlorophenyl / 2,6-difluorophenyl substitution pattern makes this compound a valuable probe for expanding the structure–activity relationship (SAR) landscape of N-aryl-oxadiazolyl-propionamide CB₂ ligands. Researchers can use it to systematically evaluate the steric and electronic effects of a 2,6-difluoro substitution on the anilide ring, building on the established CB₂-selective chemotype described in [1].

In Vitro Selectivity Screening Against Cannabinoid Receptor Subtypes

Given the proven CB₂ selectivity of related N-aryl-oxadiazolyl-propionamides [1], this compound is suitable for direct in vitro comparison against CB₁ and CB₂ receptor binding assays to determine whether the 4-chlorophenyl / 2,6-difluorophenyl combination enhances or diminishes subtype selectivity relative to published leads.

Metabolic Stability Assessment of 2,6-Difluorophenyl-Containing Propionamides

The 2,6-difluorophenyl motif is known to influence metabolic stability in related scaffolds. This compound can serve as a test article for microsomal or hepatocyte stability assays, addressing the rapid peripheral metabolism observed in first-generation N-aryl-oxadiazolyl-propionamide radiotracers [1].

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